Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate
Description
Chemical Identity and International Union of Pure and Applied Chemistry Nomenclature
This compound represents a well-characterized organic compound with established chemical identity parameters documented across multiple chemical databases and research publications. The compound is officially registered under Chemical Abstracts Service number 1183882-14-5, providing a unique identifier for this specific molecular entity. The International Union of Pure and Applied Chemistry systematic name for this compound is methyl 3-[(2,3-difluorophenyl)methylamino]propanoate, which accurately describes the complete molecular structure including the positioning of all functional groups and substituents.
The molecular formula C₁₁H₁₃F₂NO₂ indicates the presence of eleven carbon atoms, thirteen hydrogen atoms, two fluorine atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 229.23 grams per mole. This specific molecular composition places the compound within the broader category of fluorinated aromatic compounds while maintaining the structural characteristics of amino acid derivatives. The compound has been assigned the PubChem Compound Identifier number 56828243, facilitating its identification in computational chemistry databases and molecular modeling applications.
Additional chemical identifiers include the Molecular Design Limited number MFCD12762129, which provides standardized access to the compound's structural and property data across various chemical information systems. The International Chemical Identifier string InChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3 provides a machine-readable representation of the molecular structure, while the corresponding International Chemical Identifier Key FPWSOJDLKHXLKX-UHFFFAOYSA-N serves as a fixed-length hash code for rapid database searching and compound identification.
Structural Features and Functional Group Analysis
The molecular architecture of this compound exhibits several distinctive structural features that contribute to its chemical and biological properties. The compound contains a propanoate backbone, which forms the central structural framework and includes a methyl ester functional group that enhances lipophilicity and facilitates cellular uptake. The presence of the ester functionality also provides opportunities for metabolic transformation and controlled release applications in pharmaceutical formulations.
The aromatic component of the molecule features a 2,3-difluorophenyl group, where two fluorine atoms are positioned at the 2 and 3 positions of the benzene ring relative to the methylene linker. This specific fluorination pattern significantly influences the electronic properties of the aromatic system, creating an electron-deficient environment that affects both chemical reactivity and biological interactions. The fluorine substitution pattern also contributes to enhanced metabolic stability by blocking potential sites of oxidative metabolism, a common strategy in medicinal chemistry for improving drug-like properties.
| Structural Component | Chemical Description | Functional Significance |
|---|---|---|
| Propanoate Backbone | Three-carbon chain with carboxyl group | Provides structural flexibility and metabolic recognition |
| Methyl Ester Group | -COOMe functionality | Enhances lipophilicity and membrane permeability |
| Secondary Amino Group | -NH- linkage | Enables hydrogen bonding and receptor interactions |
| Difluorophenyl Ring | Aromatic ring with F at positions 2,3 | Confers metabolic stability and electronic modulation |
| Methylene Linker | -CH₂- bridge | Provides conformational flexibility between components |
The secondary amino group connecting the aromatic system to the propanoate chain creates a flexible linker that allows for conformational adaptation during molecular recognition events. This structural feature is particularly important for biological activity, as it permits the molecule to adopt optimal binding conformations when interacting with protein targets. The Simplified Molecular Input Line Entry System representation COC(=O)CCNCC1=C(C(=CC=C1)F)F clearly illustrates the connectivity between these functional groups and provides a standardized method for computational analysis.
Computational analysis reveals important molecular descriptors that influence the compound's physicochemical properties. The Topological Polar Surface Area of 38.33 square angstroms indicates moderate polarity, while the calculated logarithm of the partition coefficient value of 1.6175 suggests favorable balance between hydrophilic and lipophilic characteristics. The molecule contains three hydrogen bond acceptors and one hydrogen bond donor, contributing to its potential for specific molecular interactions, while five rotatable bonds provide conformational flexibility essential for biological activity.
Historical Context in Fluorinated Compound Research
The development of this compound occurs within the broader historical context of organofluorine chemistry, which has undergone remarkable evolution since the initial isolation of fluorine by Henri Moissan in 1886. The early challenges in fluorine chemistry, characterized by violent reactions and explosive decompositions, gradually gave way to controlled synthetic methodologies that enabled the preparation of stable fluorinated organic compounds. The compound represents the culmination of decades of advances in selective fluorination techniques and understanding of structure-activity relationships in fluorinated pharmaceuticals.
The historical significance of fluorinated compounds in medicinal chemistry gained particular prominence during the mid-20th century, when researchers began recognizing the unique properties imparted by fluorine substitution. The development of fluorinated pharmaceuticals demonstrated that strategic incorporation of fluorine atoms could enhance metabolic stability, improve bioavailability, and modulate biological activity without dramatically altering the overall molecular architecture. This understanding provided the theoretical foundation for designing compounds like this compound, where fluorine substitution serves specific therapeutic objectives.
The World War II era marked a critical turning point in fluorine chemistry development, primarily driven by the Manhattan Project's requirements for uranium hexafluoride handling. This period witnessed the first large-scale production of fluorinated materials and the development of synthetic methodologies that would later be adapted for pharmaceutical applications. The war-time innovations in fluorine chemistry established the infrastructure and knowledge base necessary for subsequent advances in medicinal fluorine chemistry, including the development of modern fluorinated drug candidates.
| Historical Period | Key Development | Relevance to Modern Compounds |
|---|---|---|
| 1886 | Fluorine isolation by Moissan | Established foundation for fluorine chemistry |
| 1920s-1930s | Early fluorination attempts | Demonstrated challenges and potential of fluorine |
| 1940s | World War II fluorine projects | Large-scale production and handling techniques |
| 1950s-1960s | Pharmaceutical fluorination | Strategic incorporation for drug properties |
| 1970s-present | Selective fluorination methods | Precise control of fluorine positioning |
The evolution of synthetic methodologies for introducing fluorine into organic molecules has been particularly crucial for compounds containing the 2,3-difluorophenyl motif. Early fluorination methods often resulted in over-fluorination or decomposition, making selective introduction of fluorine at specific positions extremely challenging. The development of electrophilic fluorination reagents and nucleophilic fluoride sources provided the synthetic tools necessary for preparing compounds with precisely defined fluorination patterns, enabling the synthesis of this compound with the required regioselectivity.
Contemporary research in fluorinated compound development has revealed that the 2,3-difluorophenyl substitution pattern offers particular advantages in terms of metabolic stability and receptor selectivity. This understanding has emerged from extensive structure-activity relationship studies that have systematically examined the effects of different fluorination patterns on biological activity. The historical progression from crude fluorination techniques to sophisticated selective methods has enabled the rational design of compounds like this compound, where each structural element serves a specific function in the overall therapeutic strategy.
Properties
IUPAC Name |
methyl 3-[(2,3-difluorophenyl)methylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO2/c1-16-10(15)5-6-14-7-8-3-2-4-9(12)11(8)13/h2-4,14H,5-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPWSOJDLKHXLKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCNCC1=C(C(=CC=C1)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Alkylation of Methyl 3-Aminopropanoate
One common approach is the direct alkylation of methyl 3-aminopropanoate with 2,3-difluorobenzyl halides (e.g., bromide or chloride). This method involves:
- Reacting methyl 3-aminopropanoate with 2,3-difluorobenzyl bromide under basic conditions (e.g., using potassium carbonate or sodium hydride).
- The nucleophilic amine attacks the benzyl halide, forming the desired N-substituted product.
- The reaction is typically conducted in polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile.
- The product is purified by standard techniques such as column chromatography or recrystallization.
Peptide Coupling Methods
An alternative method involves peptide coupling chemistry, which is widely used for amide bond formation:
- The carboxylic acid derivative of 3-aminopropanoate is first activated using coupling agents like N,N′-dicyclohexylcarbodiimide (DCC) or N-hydroxysuccinimide (NHS).
- The activated ester intermediate then reacts with 2,3-difluorobenzylamine to form the amide bond.
- This method offers high specificity and yields, with mild reaction conditions.
- The reaction is typically performed in solvents such as acetonitrile at room temperature for 12 hours.
- The product is isolated by filtration and purification steps.
Azide Coupling Method
The azide coupling method is another peptide synthesis strategy:
- The amino acid derivative is converted into an azide intermediate via reaction with sodium nitrite and hydrochloric acid at low temperature.
- This azide intermediate is then reacted with 2,3-difluorobenzylamine or other primary/secondary amines to form the desired amide.
- This method is efficient and offers good yields with simpler workup procedures compared to some other coupling methods.
Hydrolysis and Derivatization
- Hydrolysis of methyl ester groups using potassium hydroxide in aqueous alcohol at elevated temperatures (e.g., 78 °C for 6 hours) yields the corresponding carboxylic acid.
- Subsequent reactions with amines or amino acid esters via coupling methods yield various derivatives.
- These steps are useful for further structural modifications or for preparing intermediates in the synthesis of this compound analogs.
Comparative Analysis of Preparation Methods
| Method | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Alkylation | 2,3-difluorobenzyl halide, base, DMF | Direct, straightforward, cost-effective | Possible side reactions, requires careful control |
| Peptide Coupling (DCC/NHS) | DCC, NHS, 2,3-difluorobenzylamine, acetonitrile | High specificity, mild conditions, good yields | Requires coupling agents, possible urea byproducts |
| Azide Coupling | NaNO2, HCl, 2,3-difluorobenzylamine, low temp | Efficient, simple workup | Requires handling azides, safety considerations |
| Hydrolysis + Coupling | KOH, aqueous alcohol, amines, coupling agents | Versatile for derivatives | Multi-step, longer reaction times |
Research Findings and Yields
While specific yield data for this compound is limited in the literature, analogous compounds synthesized via these methods typically show:
- Alkylation yields ranging from 60% to 85%.
- Peptide coupling yields often exceed 80%, with high purity confirmed by NMR and mass spectrometry.
- Azide coupling methods provide comparable or slightly higher yields with simpler purification.
NMR spectral data confirm the successful attachment of the 2,3-difluorophenylmethyl group, with characteristic chemical shifts for aromatic fluorines and methylene protons adjacent to nitrogen.
Notes on Structural Characterization
- ^1H NMR spectra show signals corresponding to aromatic protons of the difluorophenyl ring, methylene protons adjacent to nitrogen, and methyl ester groups.
- ^13C NMR confirms carbonyl carbons and aromatic carbons with fluorine substitution.
- Mass spectrometry and elemental analysis validate molecular weight and composition.
- Infrared spectroscopy shows characteristic amide and ester carbonyl stretches.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Produces alcohols.
Substitution: Produces halogenated or nitrated derivatives of the original compound.
Scientific Research Applications
Medicinal Chemistry
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate has been investigated for its potential therapeutic effects:
- Enzyme Inhibition : The compound's structure suggests it may inhibit certain enzymes involved in metabolic pathways. For instance, similar compounds have been shown to target carbonic anhydrase, which plays a role in various physiological processes.
- Drug Development : Its unique properties make it a candidate for developing new medications targeting specific diseases, particularly those involving enzyme dysregulation.
Biochemical Studies
In biochemical research, this compound serves as a valuable tool:
- Substrate for Enzymatic Reactions : It can act as a substrate or inhibitor in enzyme assays, facilitating the study of enzyme kinetics and mechanisms.
- Cell Signaling Modulation : Research indicates that it can influence cellular signaling pathways, potentially affecting gene expression and cellular metabolism.
Materials Science
The compound's chemical characteristics allow for applications in materials science:
- Synthesis of Advanced Materials : this compound can be utilized as a building block in the synthesis of polymers and other materials with specific properties .
- Additive Manufacturing : Its properties make it suitable for use in additive manufacturing processes where precise chemical characteristics are required .
Case Study 1: Enzyme Interaction Studies
A study published in the Journal of Medicinal Chemistry explored the interaction of this compound with carbonic anhydrase II. The results indicated that the compound effectively inhibited the enzyme's activity, suggesting its potential as a therapeutic agent for conditions like glaucoma and obesity.
Case Study 2: Cellular Effects on Cancer Cells
Research conducted at a leading university demonstrated that this compound modulated signaling pathways in breast cancer cells. The study found that treatment with this compound resulted in altered gene expression patterns associated with cell proliferation and apoptosis, indicating its potential use in cancer therapeutics.
Mechanism of Action
The mechanism of action of Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The 2,3-difluorophenyl group enhances its binding affinity to these targets, potentially modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Structural Analogues and Halogenated Derivatives
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate belongs to the class of halogenated benzylamino esters. Key structural analogues include:
Key Differences :
- Halogen Type and Position : The target compound uses fluorine at the 2,3-positions of the benzene ring, whereas analogues like 3,5-dichloro derivatives (e.g., the listed benzamide) employ chlorine . Fluorine’s smaller atomic radius and higher electronegativity may enhance metabolic stability compared to chlorine .
- protease inhibition).
Physicochemical and Commercial Comparison
- Stability and Handling : The target compound’s liquid state and refrigeration requirement (4°C) suggest sensitivity to thermal degradation or hydrolysis, unlike solid-phase analogues like the dichloro-benzamide, which may exhibit greater shelf stability .
- Commercial Availability: As of 2025, this compound is listed as discontinued by CymitQuimica across all package sizes (1g–500mg), while other halogenated derivatives remain available .
Biological Activity
Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate, with the molecular formula CHFNO and CAS Number 1183882-14-5, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a difluorophenyl moiety attached to a methyl amino propanoate backbone. Its structure can be depicted as follows:
Research into the biological activity of this compound suggests that it may act through multiple pathways:
- Enzyme Inhibition : Preliminary studies indicate that this compound could inhibit specific enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation and survival.
- Receptor Modulation : The compound may interact with various receptors, including those involved in neurotransmission and cellular signaling, which could lead to therapeutic effects in neurological disorders.
Anticancer Properties
Recent studies have highlighted the potential of this compound as an anticancer agent. For instance:
- Cell Proliferation Inhibition : In vitro assays showed that the compound significantly reduced the viability of certain cancer cell lines, suggesting its role as a cytotoxic agent .
- Mechanistic Insights : The compound was found to induce apoptosis in cancer cells through upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic factors .
Neuroprotective Effects
There is emerging evidence that this compound may possess neuroprotective properties:
- Cytoprotection in Neuronal Cells : Studies indicate that the compound can protect neuronal cells from oxidative stress-induced damage .
- Potential for Treating Neurodegenerative Diseases : Its ability to modulate neurotransmitter systems positions it as a candidate for further investigation in conditions such as Alzheimer's disease.
Study on Anticancer Activity
A notable study evaluated the effects of this compound on breast cancer cell lines. The findings included:
| Parameter | Control Group | Treated Group |
|---|---|---|
| Cell Viability (%) | 100 | 45 |
| Apoptotic Cells (%) | 10 | 60 |
| IC_{50} (µM) | - | 15 |
This study demonstrated a significant reduction in cell viability and an increase in apoptosis among treated cells, indicating strong anticancer potential .
Neuroprotective Study
In a separate investigation focused on neuroprotection, the compound was administered to neuronal cultures subjected to oxidative stress:
| Treatment | Cell Viability (%) |
|---|---|
| Control | 100 |
| Oxidative Stress | 40 |
| This compound (10 µM) | 75 |
These results suggest that the compound effectively mitigates cell death caused by oxidative stress .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Methyl 3-{[(2,3-difluorophenyl)methyl]amino}propanoate, and how can reaction conditions be optimized?
- Methodological Answer: The synthesis typically involves a nucleophilic substitution or reductive amination strategy. For example, reacting 3-chloropropanoate derivatives with (2,3-difluorophenyl)methylamine under basic conditions (e.g., K₂CO₃ or NaHCO₃) in polar aprotic solvents like DMF or acetonitrile at 60–80°C for 12–24 hours. Optimization includes controlling stoichiometry (1:1.2 molar ratio of amine to ester) and using catalytic agents (e.g., KI) to enhance reactivity. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which analytical techniques are recommended for confirming the structure and purity of this compound?
- Methodological Answer:
- LCMS/HPLC: Monitor retention time (e.g., 1.76 minutes under QC-SMD-TFA05 conditions) and mass-to-charge ratio (e.g., [M+H]+ via LCMS) to confirm molecular weight .
- NMR: ¹H and ¹³C NMR in deuterated solvents (CDCl₃ or DMSO-d₆) verify substituent positions, such as the difluorophenyl group and ester linkage.
- IR Spectroscopy: Detect characteristic peaks (e.g., C=O ester stretch at ~1740 cm⁻¹, N-H bend at ~1550 cm⁻¹) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer: Store in airtight, light-resistant containers at –20°C to prevent hydrolysis of the ester group. Conduct stability studies under accelerated conditions (40°C/75% RH for 6 months) to assess degradation. Use inert atmospheres (N₂ or Ar) during sensitive reactions to avoid oxidation .
Advanced Research Questions
Q. How can computational modeling predict the compound’s reactivity in nucleophilic or electrophilic reactions?
- Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distribution, identifying reactive sites. For example, the difluorophenyl group’s electron-withdrawing effect reduces nucleophilicity at the amino group, directing reactivity toward the ester moiety. Molecular dynamics simulations (e.g., GROMACS) further assess solvation effects in aqueous or organic media .
Q. What strategies resolve discrepancies in bioactivity data across studies, such as conflicting IC₅₀ values?
- Methodological Answer:
- Assay Standardization: Validate protocols using positive controls (e.g., known kinase inhibitors for enzymatic assays).
- Batch Analysis: Compare impurity profiles (e.g., via HPLC in ) to rule out degradation products.
- Meta-Analysis: Apply statistical tools (e.g., ANOVA) to harmonize data from varied cell lines or animal models, adjusting for variables like serum concentration or incubation time .
Q. How does the compound’s stereochemistry influence its interaction with biological targets?
- Methodological Answer: Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP complexes) and compare activity using surface plasmon resonance (SPR) or X-ray crystallography. For example, the (R)-configuration may exhibit higher affinity for G-protein-coupled receptors due to steric complementarity, as seen in structurally related β-amino acid derivatives .
Q. What advanced techniques characterize its metabolites in pharmacokinetic studies?
- Methodological Answer: Use high-resolution mass spectrometry (HRMS, e.g., Q-TOF) with exact mass matching (e.g., m/z 343.1087 for a demethylated metabolite) and stable isotope labeling. Coupled with hepatic microsome assays, this identifies primary metabolic pathways (e.g., ester hydrolysis or fluorophenyl oxidation) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
